molecular formula C19H23NO4 B1203803 N-Allylnorcocaine CAS No. 66964-29-2

N-Allylnorcocaine

Cat. No.: B1203803
CAS No.: 66964-29-2
M. Wt: 329.4 g/mol
InChI Key: OLKZDWYIZCZYLB-ZKDDFBJFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allylnorcocaine is a synthetic cocaine derivative characterized by the removal of a methyl group from the nitrogen atom (N-demethylation) and the introduction of an allyl (-CH₂CH=CH₂) substituent at the same position. The synthesis of this compound involves N-dealkylation strategies, as seen in analogous compounds like norcocaine, where chloroethyl chloroformate (ACE-Cl) is used to generate intermediates, followed by solvolysis in methanol .

Properties

CAS No.

66964-29-2

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

methyl (1R)-3-benzoyloxy-8-prop-2-enyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C19H23NO4/c1-3-11-20-14-9-10-15(20)17(19(22)23-2)16(12-14)24-18(21)13-7-5-4-6-8-13/h3-8,14-17H,1,9-12H2,2H3/t14?,15-,16?,17?/m1/s1

InChI Key

OLKZDWYIZCZYLB-ZKDDFBJFSA-N

SMILES

COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3

Isomeric SMILES

COC(=O)C1[C@H]2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3

Related CAS

69610-27-1 (hydrochloride)

Synonyms

N-allylnorcocaine
N-allylnorcocaine hydrochloride
N-allylnorcocaine, 1R-(2-endo,3-exo)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs
Compound Molecular Formula Molecular Weight Key Substituents Synthesis Method Pharmacological Target Key Research Findings References
N-Allylnorcocaine C₁₇H₂₁NO₄ 303.35 g/mol Allyl group at N-position N-dealkylation via ACE-Cl and solvolysis DAT, SERT (inferred) Potential altered transporter affinity vs. cocaine
Norcocaine C₁₆H₁₉NO₄ 289.33 g/mol N-demethylated cocaine Similar N-dealkylation methods DAT, SERT Increased SERT potency vs. cocaine
Allococaine C₁₇H₂₁NO₄ 303.35 g/mol Stereoisomeric methyl ester Stereochemical synthesis DAT (inferred) Structural isomer with distinct receptor binding
N-Allylnormorphine C₁₉H₂₁NO₃ 311.38 g/mol Allyl group at N-position Morphine-derived N-dealkylation Opioid receptors (antagonist) Used as opioid antagonist

Key Observations :

  • Norcocaine: Demonstrates enhanced serotonin transporter (SERT) activity compared to cocaine, suggesting that N-demethylation may favor SERT selectivity .
  • Allococaine : A stereoisomer of cocaine with identical molecular weight but distinct spatial arrangement, likely leading to altered DAT binding kinetics .
  • N-Allylnormorphine: Shares the N-allyl substitution but acts on opioid receptors rather than monoamine transporters, highlighting the role of the core scaffold in target specificity .
Functional Analogs
Compound Functional Group Pharmacological Role Structural Divergence References
Noroxycodone N-demethylated Opioid metabolite Morphinan backbone vs. tropane
Phenyltropanes Tropane derivatives DAT/SERT inhibitors Varied aryl substitutions

Key Observations :

  • Phenyltropanes: These cocaine analogs, such as WIN 35,428, exhibit high DAT affinity. This compound’s allyl group may sterically hinder transporter interactions, reducing potency compared to phenyltropanes .
  • Noroxycodone: While pharmacologically distinct (opioid vs. stimulant), its N-demethylation parallels the metabolic pathway of norcocaine, emphasizing the importance of N-substituents in bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.